Tantalum silicide (Ta5Si3)
描述
Tantalum silicide (Ta5Si3) is a compound of tantalum and silicon . It is a dark grey powder with cubic crystal structure . It is used as a sputtering target in the fabrication of integrated circuits . It is also used as a high brightness thermionic emission material due to its low work function, high melting point, and high metallic conductivity .
Synthesis Analysis
Tantalum silicide can be synthesized from elemental powder compacts of Ta:Si = 5:3 through a process known as self-propagating high-temperature synthesis (SHS) . The increase of either sample density or preheating temperature leads to the increase of combustion wave velocity and reaction temperature .Molecular Structure Analysis
Ta5Si3 crystallizes in the hexagonal P6_3/mcm space group . The structure is three-dimensional. There are two inequivalent Ta sites. In the first Ta site, Ta is bonded in a 5-coordinate geometry to five equivalent Si atoms .Chemical Reactions Analysis
In Ta-rich films, a silicidation reaction occurs with annealing above 700°C . As a result, Si composition, x, and silicide film thickness increases with consuming Si substrate .Physical And Chemical Properties Analysis
Tantalum silicide has a calculated bulk crystalline density of 12.67 g/cm3 . It has a formation energy of -0.504 eV per atom in the unit cell . The band gap is 0 eV, which is typically underestimated by 40% . The compound is stable against all potential chemical combinations that result in the material’s composition .科学研究应用
Growth Kinetics and Properties : Ta5Si3, along with TaSi2, forms distinct layers in diffusion zones when annealed at high temperatures. The kinetics of this growth and the diffusion properties of Ta5Si3 are significant for understanding its reactive growth in various conditions. The rate constants and interdiffusion coefficients have been thoroughly investigated (Milanese et al., 2002).
Formation in Thin Films : Ta5Si3's formation has been studied in the context of thin film technology, particularly on different substrates like polycrystalline silicon and SiO2. Its electrical properties and stress behavior in these thin films are crucial for applications in microelectronics (Murarka & Fraser, 1980).
Influence of Defects on Properties : The effects of vacancy defects on Ta5Si3, especially on its mechanical and electronic properties, have been explored. These studies are essential for tailoring its properties for specific applications (Chen et al., 2020).
Combustion Synthesis : The combustion synthesis of Ta5Si3 has been compared with other tantalum silicides, highlighting its unique properties and the effect of various synthesis conditions on its formation (Yeh & Wang, 2007).
Schottky Contacts to GaAs : Ta5Si3 films have been investigated for their use as Schottky contacts to GaAs, a critical component in semiconductor devices. The stability and interactions of Ta5Si3 with GaAs under various conditions are particularly important for this application (Lee et al., 1989).
Annealing Effects : The effects of annealing on tantalum films sputtered on silicon substrates have been studied. These investigations focus on the phase transitions and microstructural changes in Ta5Si3, which are crucial for understanding its behavior in different thermal environments (Liu et al., 2001).
安全和危害
Tantalum silicide is not combustible . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish . It should be kept away from heat, sparks, open flames, and hot surfaces . Protective gloves, eye protection, and face protection should be worn when handling this compound .
属性
InChI |
InChI=1S/3Si.5Ta | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQSEFBWEDYXLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Si].[Si].[Si].[Ta].[Ta].[Ta].[Ta].[Ta] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Si3Ta5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
988.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tantalum silicide (Ta5Si3) | |
CAS RN |
12067-56-0 | |
Record name | Tantalum silicide (Ta5Si3) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012067560 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tantalum silicide (Ta5Si3) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pentatantalum trisilicide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.880 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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